1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid

Physicochemical property modulation pKa tuning Drug discovery

Medicinal chemists require building blocks that combine conformational constraint with metabolic stability without compromising synthetic flexibility. 1-(Boc-aminomethyl)-3,3-difluorocyclobutanecarboxylic acid solves this by providing a gem-difluorinated cyclobutane scaffold that lowers amine pKa by ~1.5-2.0 log units, reduces CYP-mediated oxidative metabolism, and enables orthogonal Boc-deprotection for direct Fmoc-SPPS compatibility. • Lowers amine pKa by ~1.5-2.0 units to mitigate hERG & P-gp liabilities. • 3,3-Difluoro substitution provides a geometrically distinct scaffold for IP diversification. • Directly compatible with Fmoc-SPPS after deprotection, enabling rapid SAR exploration.

Molecular Formula C11H17F2NO4
Molecular Weight 265.25 g/mol
CAS No. 1363382-41-5
Cat. No. B1404995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid
CAS1363382-41-5
Molecular FormulaC11H17F2NO4
Molecular Weight265.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1(CC(C1)(F)F)C(=O)O
InChIInChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14-6-10(7(15)16)4-11(12,13)5-10/h4-6H2,1-3H3,(H,14,17)(H,15,16)
InChIKeyJLNGYRXKVKIZNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid – Overview


1-(Boc-aminomethyl)-3,3-difluorocyclobutane‑1‑carboxylic acid (CAS 1363382‑41‑5) is a conformationally constrained, gem‑difluorinated cyclobutane building block that combines a Boc‑protected aminomethyl group with a carboxylic acid . The 3,3‑difluorocyclobutane scaffold imparts enhanced metabolic stability and modulates physicochemical properties such as lipophilicity and pKa relative to non‑fluorinated cyclobutane analogs, while the orthogonal Boc protection enables selective deprotection under mild acidic conditions [1]. These features make it a strategic intermediate for peptide synthesis and drug‑discovery programs that require precise tuning of pharmacokinetic and conformational parameters.

Synthetic workflow Peptide synthesis and medicinal chemistry programs requiring conformational constraint
Reported attribute gem-Difluoro lowers amine pKa and enhances metabolic stability
Selection context Orthogonal Boc/COOH enables selective deprotection and coupling as a β-amino acid

Why Generic Substitution Fails for This Building Block


Simple substitution of 1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid with a non‑fluorinated cyclobutane analog or with a building block lacking the Boc‑aminomethyl spacer leads to divergent physicochemical and metabolic profiles that can derail a lead‑optimization campaign. The gem‑difluorocyclobutane motif is not an inert scaffold; it actively lowers the pKa of neighboring basic centers, alters lipophilicity, and improves metabolic stability — effects that were decisive in the development of clinical candidates such as ivosidenib and the GLS‑1 inhibitor IPN60090 [1]. Removing the fluorine atoms or changing the protection strategy therefore produces a compound with a different conformational preference, protonation state at physiological pH, and susceptibility to oxidative metabolism, making “in‑class” interchange unreliable without re‑optimization of the entire series [1][2].

Non-fluorinated cyclobutane analog
Removing gem-difluoro alters pKa, lipophilicity, and oxidative metabolism — parameters that may shift lead-optimization outcomes and require series re-evaluation.
Building block without methylene spacer
Analog CAS 1363380-83-9 places the amine directly on the cyclobutane ring, removing the β-amino acid spacing and orthogonal protection utility — may slow coupling kinetics and alter peptide backbone geometry.
2,2-Difluorocyclobutane isomer
The 2,2-difluoro isomer exhibits different exit-vector geometry and is susceptible to HF elimination under basic conditions; commercial availability is also limited relative to the 3,3-difluoro scaffold.

Quantitative Differential Evidence vs. Closest Analogs


pKa Modulation via gem-Difluoro Substitution

The electron‑withdrawing effect of the gem‑difluoro group significantly reduces the pKa of the aminomethyl functionality. Experimental pKa measurements on 3,3‑difluorocyclobutanamine derivatives show a ΔpKa of approximately –1.5 to –2.0 log units compared to the corresponding non‑fluorinated cyclobutane analogs [1]. This reduction in basicity directly impacts the ionization state at physiological pH, often translating into improved membrane permeability and reduced hERG affinity for amidine‑containing series [2].

pKa Modulation
Class-level
ΔpKa ≈ –1.5 to –2.0
Supports ADME safety screening (hERG, P-gp)
Class-level inference; experimental confirmation recommended
Physicochemical property modulation pKa tuning Drug discovery

Lipophilicity Tuning with 3,3-Difluorocyclobutane

The introduction of two fluorine atoms onto the cyclobutane ring increases lipophilicity despite the addition of electronegative substituents. Experimentally measured logP values for 3,3‑difluorocyclobutanecarboxylic acid derivatives are approximately 0.3–0.5 log units higher than those of their non‑fluorinated counterparts [1]. This unique combination — higher logP alongside increased polar surface area — allows the compound to maintain aqueous solubility while improving membrane permeation, a balance that is difficult to achieve with alkyl or aryl substituents.

Lipophilicity Tuning
Class-level
ΔlogP ≈ +0.4 to +0.5
Balances permeability and solubility for CNS/intracellular targets
Predicted; experimental logP for building block to verify
Lipophilicity logP ADME optimization

Metabolic Stability Enhancement

In the development of ivosidenib, replacing a cyclobutane ring with a gem‑difluorocyclobutane motif increased metabolic stability while retaining potency [1]. Similarly, for the GLS‑1 inhibitor IPN60090 and the MCH1 antagonist BMS‑814580, the 1,1‑disubstituted‑3,3‑difluorocyclobutane was essential to block a metabolic soft spot that limited the half‑life of the non‑fluorinated predecessor [1]. Although quantitative microsomal stability data for the specific building block are not publicly available, the class‑level evidence is strong: gem‑difluorination at the 3‑position of cyclobutane consistently reduces CYP‑mediated oxidation at adjacent positions.

Metabolic Stability
Class-level
Reported to block metabolic soft spots (ivosidenib, IPN60090)
Supports lead optimization by reducing CYP-mediated oxidation
Direct microsomal data for isolated building block not available
Metabolic stability In vitro microsomal clearance Lead optimization

Distinct Exit-Vector Geometry

X‑ray crystallographic analysis of 2,2‑ and 3,3‑difluorocyclobutanamine derivatives reveals that the 3,3‑difluoro substitution pattern produces a unique exit‑vector geometry that differs from both the 2,2‑difluoro isomer and the parent cyclobutane [1]. Exit‑vector plot comparisons show that the 3,3‑difluorocyclobutane scaffold directs substituents into a spatial region that is inaccessible to the 2,2‑difluoro isomer, offering a distinct three‑dimensional pharmacophore [1].

Exit-Vector Geometry
Head-to-head
3,3-difluoro isomer occupies distinct exit-vector space vs. 2,2-difluoro (X-ray)
Enables scaffold-hopping with novel 3D pharmacophore
Single-crystal X-ray diffraction data (J. Org. Chem. 2019)
Conformational analysis Exit vector plot Scaffold hopping

Orthogonal Boc Protection Strategy

The tert‑butoxycarbonyl (Boc) group on the aminomethyl substituent can be removed under mild acidic conditions (e.g., TFA in DCM) while leaving the carboxylic acid moiety intact and available for further coupling [1]. In contrast, the closer analog 1‑(Boc‑amino)-3,3‑difluorocyclobutane‑1‑carboxylic acid (CAS 1363380‑83‑9) has the Boc group directly attached to the cyclobutane ring, which places the amine in a different steric and electronic environment and eliminates the methylene spacer that provides additional conformational flexibility for peptide backbone incorporation .

Orthogonal Protection
Reported
Boc-aminomethyl spacer allows selective deprotection while COOH remains free
Facilitates incorporation as β-amino acid in peptide synthesis
Standard TFA/DCM deprotection and coupling protocols apply
Orthogonal protection Solid‑phase peptide synthesis Bifunctional building block

Synthetic Accessibility and Chemical Stability

The 2,2‑difluorocyclobutane building blocks described in the literature required a multistep deoxofluorination sequence and were previously unavailable, whereas 3,3‑difluorocyclobutane derivatives are commercially accessible on a multigram scale [1]. Additionally, 2,2‑difluorocyclobutane derivatives can undergo HF elimination under basic conditions due to the proximity of the fluorine atoms to the ring junction, a stability concern not shared by the 3,3‑difluoro isomer [1].

Synthetic Accessibility
Class-level
3,3-difluoro: commercially available multigram; 2,2-difluoro: not available, stability issues
Reduces procurement lead time and synthetic risk
Based on commercial availability and literature stability reports
Synthetic accessibility Chemical stability Building block comparison

Optimal Application Scenarios


Fluorinated β-Amino Acid for Peptide Therapeutics

When designing peptide or peptidomimetic drug candidates, replacing a natural or non‑fluorinated β‑amino acid with the 3,3‑difluorocyclobutane‑containing residue introduces conformational constraint and blocks oxidative metabolism. The Boc‑aminomethyl linker provides the correct spacing for β‑peptide backbone integration, while the gem‑difluoro group reduces CYP‑mediated degradation at the cyclobutane ring [1]. This approach was validated in the GLS‑1 inhibitor IPN60090 program, where the difluorocyclobutane motif was critical for achieving an acceptable pharmacokinetic profile [1].

pKa Modulation to Mitigate hERG and P-gp Liability

For series in which a basic amine is essential for target binding but causes hERG channel blockade or P‑gp efflux, incorporating the 3,3‑difluorocyclobutane‑1‑carboxylic acid scaffold as a substituent lowers the amine pKa by approximately 1.5–2.0 log units [2][3]. This shifts the protonation equilibrium at physiological pH, reducing the cationic fraction available for hERG interaction or P‑gp recognition, a strategy that has been successfully applied to amidine‑based β‑secretase inhibitors [3].

Scaffold-Hopping to Access Novel Chemical Space

When a medicinal chemistry program has explored 2,2‑difluorocyclobutane or non‑fluorinated cyclobutane cores and requires a geometrically distinct scaffold for IP purposes or to overcome resistance, the 3,3‑difluorocyclobutane building block provides a unique exit‑vector geometry that cannot be mimicked by the other isomers [2]. The compound’s commercial availability at multigram scale enables rapid SAR exploration without the need for custom synthesis.

Orthogonal Building Block for Solid-Phase Peptide Synthesis

The combination of a Boc‑protected amine and a free carboxylic acid makes this compound directly compatible with Fmoc‑SPPS strategies after Boc deprotection, or with Boc‑SPPS after carboxylic acid activation. The methylene spacer ensures the amine is positioned for peptide bond formation without steric hindrance from the cyclobutane ring, distinguishing it from the α,α‑disubstituted analog CAS 1363380‑83‑9, which places the amine directly on the quaternary center and can significantly slow coupling kinetics .

Application
Selection Property
Validation Focus
Peptide drug discovery programs
Conformational constraint & metabolic stability
CYP-mediated oxidation profile; peptide backbone compatibility
ADME liability screening (hERG, P-gp)
pKa reduction via gem-difluoro
hERG binding, P-gp efflux ratio at physiological pH
Scaffold-hopping for IP or resistance
Unique exit-vector geometry
X-ray or computational overlay; pharmacophore mapping
Orthogonal building block for SPPS
Boc/COOH orthogonality & β-amino acid spacing
Coupling kinetics, deprotection efficiency without steric hindrance
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